molecular formula CH5NaO5S B1343307 Sodium hydroxymethanesulfonate monohydrate CAS No. 63148-74-3

Sodium hydroxymethanesulfonate monohydrate

Cat. No. B1343307
CAS RN: 63148-74-3
M. Wt: 152.1 g/mol
InChI Key: TZTRTAWKTONENW-UHFFFAOYSA-M
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Description

Sodium hydroxymethanesulfonate monohydrate is a white to almost white powder . It is also known as formaldehyde sodium bisulfite.


Synthesis Analysis

A rapid and non-invasive method, based on near-infrared diffuse reflectance spectroscopy, was established for screening sodium hydroxymethanesulfonate in wheat flour . Sodium hydroxymethanesulfonate dihydrate is a versatile reagent that can be used for a wide range of organic transformations .


Molecular Structure Analysis

The molecular formula of Sodium hydroxymethanesulfonate monohydrate is CH5NaO5S . The molecular weight is 134.09 .


Chemical Reactions Analysis

The formation of HMS by the reaction of dissolved SO2 and HCHO was postulated, and then proved, to explain the observed excess of S(IV) . In cases in which the dominant sulfur-containing species are ammonium sulfate or HMS, differences in AMS fragmentation patterns can be used to identify HMS .


Physical And Chemical Properties Analysis

Sodium hydroxymethanesulfonate monohydrate is a white or almost white powder. It is highly soluble in water.

Scientific Research Applications

Application in Food Analytical Methods

  • Specific Scientific Field: Food Analytical Methods
  • Methods of Application or Experimental Procedures: A non-invasive method based on near-infrared diffuse reflectance spectroscopy was established for screening sodium hydroxymethanesulfonate in wheat flour. The successive projection algorithm was used for spectral variable selection. The selected variables were applied as inputs to partial least square discriminant analysis (PLS-DA) and advanced K-means dynamic clustering .
  • Results or Outcomes: The results of the study showed the potential of near-infrared spectroscopy as a non-invasive and environmentally acceptable method for the screening of sodium hydroxymethanesulfonate in wheat flour. The results of LS-SVM outperformed that of the other two methods, with the classification accuracy of 92.0% for the validation and 94.7% for the prediction .

Application in Atmospheric Science

  • Specific Scientific Field: Atmospheric Science
  • Summary of the Application: Hydroxymethanesulfonate (HMS), a sulfur(IV) species that can be present in fog and cloud water, has been largely neglected in both chemical models and field measurements of particulate matter composition . As HMS is formed without oxidation, it represents a pathway for SO2 to contribute to particulate matter under low-light conditions .
  • Methods of Application or Experimental Procedures: The study involved new and reanalyzed observations and GEOS-Chem simulations .
  • Results or Outcomes: The study suggests a ubiquitous global presence of hydroxymethanesulfonate (HMS) in particulate matter. The simulations suggest HMS may comprise over 25% of particulate sulfur in many polluted regions, especially in continental winter .

Application in PM Composition Analysis

  • Specific Scientific Field: PM Composition Analysis
  • Summary of the Application: Hydroxymethanesulfonate (HMS) can be present in fog and cloud water and has been largely neglected in both chemical models and field measurements of PM composition .
  • Methods of Application or Experimental Procedures: The study evaluated two techniques for identifying and quantifying Hydroxymethanesulfonate (HMS) in fog and cloud water .
  • Results or Outcomes: The study provided insights into the role of HMS in PM composition and its formation pathway .

Application in Biomaterials

  • Specific Scientific Field: Biomaterials
  • Summary of the Application: Sulfonated molecules, including Sodium hydroxymethanesulfonate monohydrate, have found applications in the field of biomaterials. The process of sulfonation, which introduces sulfonic acid groups, enhances the properties of biomaterials .
  • Methods of Application or Experimental Procedures: The review explores the effect of sulfonation and recent innovations in biomaterial applications. It covers hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .
  • Results or Outcomes: The impact on cellular responses, including adhesion, proliferation, and differentiation, is discussed. This review also addresses sulfonated biomaterials’ role in regenerative medicine, drug delivery, and tissue engineering challenges .

Application in PM Composition Analysis

  • Specific Scientific Field: PM Composition Analysis
  • Summary of the Application: Hydroxymethanesulfonate (HMS), a sulfur(IV) species that can be present in fog and cloud water, has been largely neglected in both chemical models and field measurements of PM composition .
  • Methods of Application or Experimental Procedures: The study evaluated two techniques for identifying and quantifying Hydroxymethanesulfonate (HMS) in fog and cloud water .
  • Results or Outcomes: The study provided insights into the role of HMS in PM composition and its formation pathway .

Future Directions

The results of a study showed the potential of near-infrared spectroscopy as a non-invasive and environmentally acceptable method for the screening of sodium hydroxymethanesulfonate in wheat flour . Sodium hydroxymethanesulfonate dihydrate is a versatile reagent that can be used for a wide range of organic transformations .

properties

IUPAC Name

sodium;hydroxymethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRTAWKTONENW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium hydroxymethanesulfonate monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydroxymethanesulfonate monohydrate
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Sodium hydroxymethanesulfonate monohydrate
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Sodium hydroxymethanesulfonate monohydrate
Reactant of Route 4
Sodium hydroxymethanesulfonate monohydrate
Reactant of Route 5
Sodium hydroxymethanesulfonate monohydrate
Reactant of Route 6
Sodium hydroxymethanesulfonate monohydrate

Citations

For This Compound
4
Citations
I Zelitch - J. biol. Chem, 1957 - researchgate.net
The action of glycolic acid oxidase and glyoxylic acid reductase, two enzymes which have been isolated from green leaves in a highly purified form, has recently been investigated (1, 2)…
Number of citations: 141 www.researchgate.net
AI Rutavichyus, SP Iokubaitite - Chemistry of Heterocyclic Compounds, 1984 - Springer
… On reaction with sodium hydroxymethanesulfonate monohydrate in ethanol the hydrazine (XIII formed the sodium hydrazinomethanesulfonate (XVII). The nucleophiiic addition of …
Number of citations: 2 link.springer.com
RA Falk, JF Gerecht, IJ Krems - Journal of the American Oil …, 1958 - Wiley Online Library
The preparation and properties of aminomethanesulfonic acid and several of its lower and higher N‐alkyl derivatives have been studied. The acylation of these compounds was …
Number of citations: 10 aocs.onlinelibrary.wiley.com
VM Fedoseev, AA Mandrugin… - Chemistry of Heterocyclic …, 1984 - Springer
… A mixture of 7.6 g (50 mmole) sodium hydroxymethanesulfonate monohydrate and 8.3 g(50 mmole) of compound (XII) in 70 ml of aqueous ethanol (5:2) was heated at 80~ for 5 h, the …
Number of citations: 3 link.springer.com

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